molecular formula C11H13ClO2 B1451951 2-(2,3-Dimethylphenoxy)propanoyl chloride CAS No. 1114594-95-4

2-(2,3-Dimethylphenoxy)propanoyl chloride

Cat. No. B1451951
CAS RN: 1114594-95-4
M. Wt: 212.67 g/mol
InChI Key: PNHRNLFAIOSJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound used in scientific research . It has a molecular weight of 212.68 and a molecular formula of C11H13ClO2 .


Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylphenoxy)propanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(2,3-Dimethylphenoxy)propanoyl chloride is a colorless fuming liquid with a pungent odor . It reacts with water . Its melting point is -56°C, and its boiling point is 105°C . The density is 0.979 g/cm3 at 20°C . The vapor pressure is 100 at 20°C, and the refractive index is 1.4139 at 20°C .

Scientific Research Applications

Proteomics Research

“2-(2,3-Dimethylphenoxy)propanoyl chloride” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.

Cell Biology

Although specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in cell biology. It could be used in studying cellular processes at the protein level, including protein synthesis, modification, and interaction .

Analytical Chemistry

“2-(2,3-Dimethylphenoxy)propanoyl chloride” could have applications in analytical chemistry, given its use in proteomics research . It could be used in the analysis of complex mixtures of proteins, aiding in the identification and quantification of proteins in a given sample.

Biopharma Production

The compound’s use in proteomics research suggests potential applications in biopharma production . It could be used in the production of therapeutic proteins and vaccines, contributing to the development of new drugs and treatments.

Safety and Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . It is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRNLFAIOSJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.